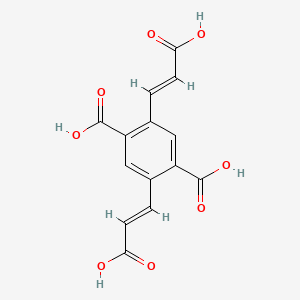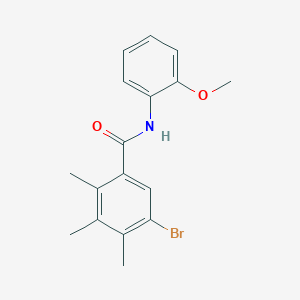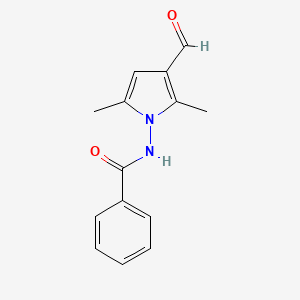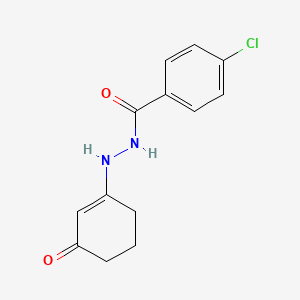![molecular formula C13H16ClNO3 B5749034 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine, also known as CMH-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine involves the induction of apoptosis in cancer cells. It has been found to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been found to inhibit the growth of cancer cells in vivo.
実験室実験の利点と制限
One of the advantages of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is its specificity for cancer cells. It has been found to induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine. One area of research is the development of more potent analogs of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine that can be used in cancer treatment. Another area of research is the investigation of the mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine, which could lead to the development of new cancer therapies. Additionally, the use of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine in combination with other cancer treatments, such as chemotherapy and radiation therapy, could be explored. Finally, the development of new methods for administering 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine in vivo, such as nanoparticle-based delivery systems, could improve its efficacy as a cancer treatment.
Conclusion
In conclusion, 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is a synthetic compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and to develop more potent analogs.
合成法
The synthesis of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine involves the reaction of 4-chloro-3-methylphenol with acetyl chloride to form 4-chloro-3-methylphenyl acetate. This compound is then reacted with morpholine in the presence of a base to form 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine. The synthesis method has been optimized to yield high purity 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine with a high yield.
科学的研究の応用
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has been shown to have potential applications in cancer research. It has been found to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-10-8-11(2-3-12(10)14)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWMOCHICIORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)

![5-[(2-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748964.png)

![2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5748970.png)

![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)

![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5749009.png)
![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)

![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)

![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)